molecular formula C10H9NO4 B12879864 Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate

Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate

Cat. No.: B12879864
M. Wt: 207.18 g/mol
InChI Key: LGGRMRCDPKSXKE-UHFFFAOYSA-N
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Description

Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate is a heterocyclic compound that belongs to the class of furo[2,3-b]pyrroles These compounds are known for their unique structural features and diverse chemical reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate can be synthesized through several methods. One common approach involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate. This reaction yields methyl 6H-furo[2,3-b]pyrrole-5-carboxylate, which can then be formylated to obtain the desired compound .

Another method involves the use of phase-transfer catalysis conditions to obtain 6-methyl and 6-benzyl derivatives. The formylation of these derivatives results in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and phase-transfer catalysis can be applied to scale up the production. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the furan and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Methyl 2-carboxy-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate.

    Reduction: Methyl 2-hydroxymethyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The formyl group and the aromatic rings may play a role in binding to biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate: Lacks the formyl group.

    Methyl 2-cyano-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate: Contains a cyano group instead of a formyl group.

    Methyl 2-(5’-tetrazolyl)-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate: Contains a tetrazolyl group instead of a formyl group

Uniqueness

Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

methyl 2-formyl-6-methylfuro[2,3-b]pyrrole-5-carboxylate

InChI

InChI=1S/C10H9NO4/c1-11-8(10(13)14-2)4-6-3-7(5-12)15-9(6)11/h3-5H,1-2H3

InChI Key

LGGRMRCDPKSXKE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1OC(=C2)C=O)C(=O)OC

Origin of Product

United States

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